molecular formula C7H5ClF2O2S B1302856 (2,5-difluorophenyl)methanesulfonyl Chloride CAS No. 179524-62-0

(2,5-difluorophenyl)methanesulfonyl Chloride

Cat. No.: B1302856
CAS No.: 179524-62-0
M. Wt: 226.63 g/mol
InChI Key: QBVRECXGNKZPIM-UHFFFAOYSA-N
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Description

(2,5-Difluorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5ClF2O2S and a molecular weight of 226.63 g/mol . This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methanesulfonyl chloride group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-difluorophenyl)methanesulfonyl chloride typically involves the reaction of (2,5-difluorophenyl)methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(2,5-difluorophenyl)methanol+chlorosulfonic acid(2,5-difluorophenyl)methanesulfonyl chloride+HCl+H2O\text{(2,5-difluorophenyl)methanol} + \text{chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} (2,5-difluorophenyl)methanol+chlorosulfonic acid→(2,5-difluorophenyl)methanesulfonyl chloride+HCl+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (2,5-Difluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction: The compound can be reduced to (2,5-difluorophenyl)methanesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.

    Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

(2,5-Difluorophenyl)methanesulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,5-difluorophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

  • (2,4-Difluorophenyl)methanesulfonyl chloride
  • (3,5-Difluorophenyl)methanesulfonyl chloride
  • (2,5-Dichlorophenyl)methanesulfonyl chloride

Comparison:

Properties

IUPAC Name

(2,5-difluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVRECXGNKZPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375782
Record name (2,5-difluorophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179524-62-0
Record name (2,5-difluorophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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